5-Aminoimidazole-4-carboxamide-13C2,15N Hydrochloride Salt

Catalog No.
S814136
CAS No.
1246816-45-4
M.F
C4H7ClN4O
M. Wt
165.555
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Aminoimidazole-4-carboxamide-13C2,15N Hydrochlor...

CAS Number

1246816-45-4

Product Name

5-Aminoimidazole-4-carboxamide-13C2,15N Hydrochloride Salt

IUPAC Name

4-amino-(4,5-13C2,115N)1H-imidazole-5-carboxamide;hydrochloride

Molecular Formula

C4H7ClN4O

Molecular Weight

165.555

InChI

InChI=1S/C4H6N4O.ClH/c5-3-2(4(6)9)7-1-8-3;/h1H,5H2,(H2,6,9)(H,7,8);1H/i2+1,3+1,7+1;

InChI Key

MXCUYSMIELHIQL-UJQHOCGYSA-N

SMILES

C1=NC(=C(N1)C(=O)N)N.Cl

Synonyms

AICA-13C2,15N; 4-Amino-5-carbamoylimidazole-13C2,15N2Hydrochloride Salt; 5-Aminoimidazole-4-carboxamide-13C2,15N Hydrochloride Salt; AIC-13C2,15N; Ba 2756-13C2,15N; NSC 7784-13C2,15N;

Metabolic Labeling Studies:

5-Aminoimidazole-4-carboxamide-13C2,15N Hydrochloride Salt (AICA-d2,15N) is a stable isotope-labeled analogue of AICA riboside, a crucial intermediate in purine biosynthesis. Stable isotope labeling involves replacing specific atoms in a molecule with heavier isotopes, such as 13C and 15N in this case. This allows researchers to track the molecule's fate and metabolism within a biological system using techniques like mass spectrometry .

AICA-d2,15N is particularly valuable in tracing the metabolic pathways of AICA riboside. By incorporating this labeled version into cells or organisms, scientists can identify and quantify AICA riboside and its metabolites in complex biological samples. This information provides insights into purine metabolism, which is essential for various cellular functions, including DNA and RNA synthesis .

5-Aminoimidazole-4-carboxamide-13C2,15N Hydrochloride Salt is a stable isotope-labeled compound, primarily used in biochemical and pharmaceutical research. Its molecular formula is C4H6ClN4O, with a molecular weight of approximately 161.57 g/mol. The compound features two isotopic labels: carbon-13 and nitrogen-15, which enhance its utility in metabolic studies and tracer experiments. It appears as a hygroscopic solid, typically stored under inert conditions to maintain stability.

  • AICAR-13C2,15N acts as a metabolic tracer. When introduced into a cell, it incorporates into cellular processes involving AICAR. By tracking the position of the 13C and 15N isotopes using mass spectrometry, researchers can understand how the cell utilizes AICAR [].
  • Unlabeled AICAR activates AMPK, a protein kinase that regulates cellular energy metabolism. AMPK activation promotes processes like fatty acid oxidation and glucose uptake while inhibiting processes like protein and cholesterol synthesis [].
  • Information on specific safety hazards associated with AICAR-13C2,15N is limited due to its use in research and likely small quantities.
  • However, general safety precautions for handling research chemicals should be followed, including wearing appropriate personal protective equipment (PPE) like gloves, safety glasses, and lab coats [].

The chemical behavior of 5-Aminoimidazole-4-carboxamide-13C2,15N Hydrochloride Salt can be characterized by its reactivity as an amine and a carboxamide. Key reactions include:

  • Acid-Base Reactions: The amine group can act as a base, reacting with acids to form salts.
  • Condensation Reactions: It can participate in condensation reactions to form larger biomolecules.
  • Decomposition: Upon heating (decomposing at temperatures between 235°C and 240°C), the compound may break down into simpler nitrogenous compounds .

5-Aminoimidazole-4-carboxamide derivatives are known for their roles in cellular metabolism, particularly in the synthesis of purines. The compound has been studied for its potential effects on:

  • Cell Proliferation: It may influence pathways related to cell growth and differentiation.
  • Metabolic Tracing: The stable isotopes allow researchers to trace metabolic pathways involving amino acids and nucleotides.

The synthesis of 5-Aminoimidazole-4-carboxamide-13C2,15N Hydrochloride Salt typically involves:

  • Starting Materials: Utilizing imidazole derivatives and labeled reagents.
  • Reagents: Common reagents include acetic anhydride or other acylating agents.
  • Reaction Conditions: Controlled temperature and pH are crucial for successful synthesis.

The detailed synthetic route may vary depending on the specific application and desired purity level.

This compound has several applications in research:

  • Metabolic Studies: Its isotopic labeling makes it ideal for tracing metabolic pathways in living organisms.
  • Biochemical Research: It serves as a reference standard in proteomics and other biochemical assays.
  • Drug Development: Investigating the pharmacokinetics of potential therapeutic agents .

Interaction studies involving 5-Aminoimidazole-4-carboxamide-13C2,15N Hydrochloride Salt focus on how it interacts with various biological molecules:

  • Enzyme Interactions: Investigating its role as an inhibitor or substrate for enzymes involved in nucleotide metabolism.
  • Cellular Uptake: Understanding how the compound is absorbed by cells can provide insights into its bioavailability and efficacy.

These studies help elucidate its mechanism of action within biological systems.

Several compounds share structural or functional similarities with 5-Aminoimidazole-4-carboxamide-13C2,15N Hydrochloride Salt. Notable examples include:

Compound NameMolecular FormulaUnique Features
5-Aminoimidazole-4-carboxamideC4H6N4ONon-labeled version used for general applications
5-AminoimidazoleC3H4N4Simpler structure, lacks carboxamide functionality
ImidazoleC3H4N2Basic structure without amino or carboxamide groups

Uniqueness

The unique aspect of 5-Aminoimidazole-4-carboxamide-13C2,15N Hydrochloride Salt lies in its stable isotope labeling, which allows for precise tracking in metabolic studies, distinguishing it from non-labeled counterparts that lack this capability .

Dates

Modify: 2024-04-14

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